
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the following structure:
C1CNC(C2=C1C=CC(=C2)F)C(=O)O
It belongs to the class of tetrahydroisoquinoline derivatives. Here’s a brief overview:Chemical Formula: CHFNO
Molecular Weight: 195.19 g/mol
IUPAC Name: this compound
Vorbereitungsmethoden
This compound can be synthesized through various routes. One common method involves starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate . During the synthesis of ciprofloxacin hydrochloride (a fluorinated quinolone antibacterial drug), 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid serves as an intermediate .
Analyse Chemischer Reaktionen
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Chemistry: Researchers explore its reactivity and use it as a synthetic intermediate.
Biology: Investigations into its biological activity and potential targets are ongoing.
Industry: Its applications extend to the pharmaceutical and chemical industries.
Wirkmechanismus
The precise mechanism by which 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the uniqueness of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid lies in its specific structure and reactivity.
For further information or inquiries, you can explore reliable chemical databases and research articles
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChI-Schlüssel |
VWXBIIDBSDFGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(CN1)C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




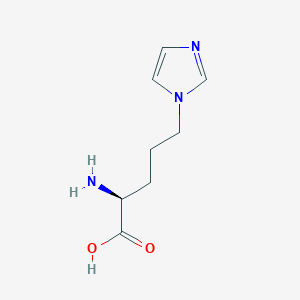


![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)
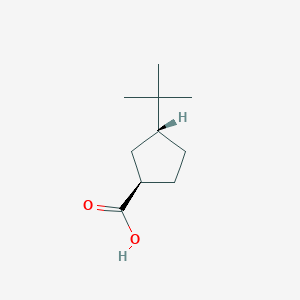
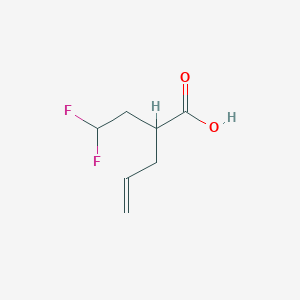
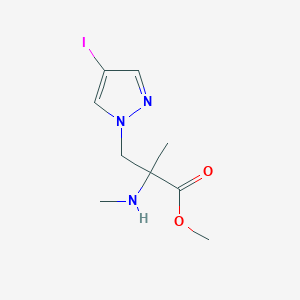
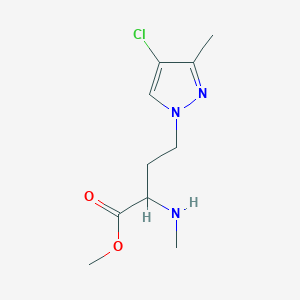
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

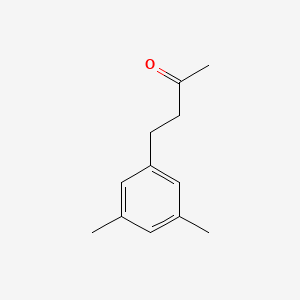
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
